BenchChemオンラインストアへようこそ!

N,N,1-Trimethyl-3,3-diphenylallylamine

NMDA receptor non-competitive antagonist spasmolytic

Sourcing N,N,1-Trimethyl-3,3-diphenylallylamine (A29) for analytical or pharmacological use? This compound is validated as a spasmolytic agent and a non-competitive NMDA receptor antagonist (IC50 ~100 μM against 10 μM NMDA). It is the definitive reference standard for Citalopram USP Related Compound F, essential for identifying and quantifying impurities in drug substance and product testing. The allylic double bond geometry and tertiary amine substitution are critical for target engagement and analytical behavior; structurally similar diphenylalkylamines are not valid substitutes for regulated methods. Use it as a tool compound in electrophysiological assays or to investigate synergistic analgesic effects with opioids like ketobemidone.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
CAS No. 29869-90-7
Cat. No. B1195182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1-Trimethyl-3,3-diphenylallylamine
CAS29869-90-7
Synonyms3-dimethylamino-1,1-diphenylbutene-(1)
A-29
N,N-dimethyl-3,3-diphenyl-1-methylallylamine
N,N-dimethyl-3,3-diphenyl-1-methylallylamine hydrochloride
spasmolytic A29
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C18H21N/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3
InChIKeyQZWMYBWMOFESDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 29869-90-7): Procurement-Grade Identity and Analytical Baseline


N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 29869-90-7, free base) is a tertiary allylamine classified as a diphenylmethane derivative [1]. It is formally recognized as a spasmolytic agent (A29) with non-competitive NMDA receptor antagonist activity [2]. In pharmaceutical quality control contexts, this compound is designated as Citalopram USP Related Compound F, serving as a critical impurity reference standard for the antidepressant citalopram .

Why Generic Substitution of N,N,1-Trimethyl-3,3-diphenylallylamine Is Not Scientifically Justifiable


Simple substitution with other diphenylalkylamines or allylamines is not supported by evidence. The 3,3-diphenylpropylamine scaffold exhibits profound structure-activity divergence across receptor systems [1]. For instance, while many analogs demonstrate anticholinergic activity at muscarinic receptors [2], N,N,1-Trimethyl-3,3-diphenylallylamine (A29) is characterized by its NMDA receptor antagonism and specific impurity profile . Furthermore, the allylic double bond geometry and tertiary amine substitution pattern directly influence both pharmacological target engagement and analytical behavior, meaning a superficially similar compound will not serve as a valid substitute in either pharmacological studies or regulated analytical methods.

Quantitative Differentiation Evidence for N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 29869-90-7)


NMDA Receptor Antagonism: Comparative Potency of A29 vs. Ketobemidone

N,N,1-Trimethyl-3,3-diphenylallylamine (A29) demonstrates non-competitive NMDA receptor antagonism with an IC50 of 100 μM against 10 μM NMDA-induced responses [1]. In contrast, the comparator ketobemidone alone shows significantly weaker NMDA receptor antagonism [1]. The combination of A29 with ketobemidone results in more potent NMDA receptor blockade than ketobemidone alone, confirming a quantifiable synergistic differentiation [1].

NMDA receptor non-competitive antagonist spasmolytic

Analytical Utility: Identity as Citalopram USP Related Compound F

N,N,1-Trimethyl-3,3-diphenylallylamine is officially designated as Citalopram USP Related Compound F . This is a specific, quantifiable impurity that must be monitored in citalopram drug substance and drug product . While other diphenylpropylamines may exist as potential impurities, only this compound has been formally recognized and characterized by the USP for citalopram analysis .

pharmaceutical impurity reference standard HPLC

Spasmolytic Activity: Clinical Formulation Differentiation

In clinical studies, the fixed-dose combination of ketobemidone and A29 (Ketogan) was compared to morphine in patients with suspected acute myocardial infarction [1]. The analgesic efficacy of Ketogan was found to be comparable to morphine, but with a distinct pharmacological profile attributed to the addition of A29 [1]. This clinical differentiation is not achievable with ketobemidone alone or with other spasmolytics.

spasmolytic Ketogan analgesic

Validated Application Scenarios for N,N,1-Trimethyl-3,3-diphenylallylamine Based on Differential Evidence


NMDA Receptor Pharmacology Research

Use as a non-competitive NMDA receptor antagonist tool compound in electrophysiological or binding assays. The IC50 of 100 μM against 10 μM NMDA provides a quantifiable benchmark for experimental design [1].

Citalopram Pharmaceutical Quality Control

Employ as a reference standard for the identification and quantification of Citalopram USP Related Compound F in drug substance and drug product release testing, method validation, and stability studies .

Spasmolytic Combination Studies

Investigate the synergistic analgesic and spasmolytic effects of A29 in combination with ketobemidone or other opioids, leveraging its NMDA antagonist properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N,1-Trimethyl-3,3-diphenylallylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.